Bis(2-chloro-4-methyl-6-quinolyl)methane
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Overview
Description
Bis(2-chloro-4-methyl-6-quinolyl)methane is a chemical compound with the molecular formula C21H16Cl2N2 and a molecular weight of 367.27 g/mol . It is characterized by its unique structure, which includes two quinoline rings substituted with chlorine and methyl groups. This compound is known for its significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloro-4-methyl-6-quinolyl)methane typically involves the reaction of 2-chloro-4-methyl-6-quinoline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two quinoline rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH levels .
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloro-4-methyl-6-quinolyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Bis(2-chloro-4-methyl-6-quinolyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloro-4-methyl-6-quinolyl)methane involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Bis(indolyl)methane: Known for its anticancer properties.
Bis(2-chloro-6-quinolyl)methane: Similar structure but lacks the methyl group.
Bis(4-methyl-6-quinolyl)methane: Similar structure but lacks the chlorine atoms.
Uniqueness
Bis(2-chloro-4-methyl-6-quinolyl)methane is unique due to the presence of both chlorine and methyl groups on the quinoline rings. This structural feature contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C21H16Cl2N2 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-chloro-6-[(2-chloro-4-methylquinolin-6-yl)methyl]-4-methylquinoline |
InChI |
InChI=1S/C21H16Cl2N2/c1-12-7-20(22)24-18-5-3-14(10-16(12)18)9-15-4-6-19-17(11-15)13(2)8-21(23)25-19/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
RVHRUJSUMLKIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)CC3=CC4=C(C=C3)N=C(C=C4C)Cl)Cl |
Origin of Product |
United States |
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